molecular formula C11H14O2 B085764 Benzyl isobutyrate CAS No. 103-28-6

Benzyl isobutyrate

Cat. No. B085764
CAS RN: 103-28-6
M. Wt: 178.23 g/mol
InChI Key: UIKJRDSCEYGECG-UHFFFAOYSA-N
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Description

Benzyl isobutyrate, also known as Benzyl-2-methyl propionate, is a compound with the molecular formula C11H14O2 . It has a fresh, floral, somewhat jasmine-like, fruity odor and sweet, strawberry-like taste . It is used as a flavoring agent .


Synthesis Analysis

While specific synthesis methods for Benzyl isobutyrate were not found in the search results, it is known that esters like Benzyl isobutyrate can be formed from carboxylic acids and alcohols .


Molecular Structure Analysis

The molecular structure of Benzyl isobutyrate consists of a benzyl group attached to an isobutyrate group . The molecular weight is 178.23 g/mol .


Physical And Chemical Properties Analysis

Benzyl isobutyrate is insoluble in water and glycerin, but soluble in organic solvents and oils . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Fragrance Material Review : Benzyl isobutyrate has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient. It's synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate esters. This review includes detailed summaries of toxicology and dermatology papers related to benzyl isobutyrate, focusing on its physical properties, acute toxicity, skin irritation, and skin sensitization data (Mcginty, Letizia, & Api, 2012).

  • Phthalate Exposure Study : A study on phthalate exposure in a human population included benzyl isobutyrate as a metabolite of interest. This research highlighted the importance of including various phthalates like benzyl butyl phthalate in health-risk assessments due to their widespread use and potential health impacts (Blount et al., 2000).

  • Catalytic Reaction Studies : Research on the catalytic application of benzyl sulfonic acid siloxane for the oligomerization of isobutene, and the scission of oligomers, mentioned benzyl isobutyrate in the context of catalyst activity and product yield (Saus & Schmidl, 1985).

  • Oxidation Studies : A study explored the oxidation of benzyl alcohols in the presence of isobutyraldehyde, with a focus on catalytic reactions involving copper (II) meso-tetra phenyl porphyrin. This highlighted the potential application of benzyl isobutyrate in oxidation processes (Rahimi, Gholamrezapor, & Naimi-Jamal, 2011).

  • Environmental Studies on Phthalates : The research examined the use and metabolism of phthalates, including derivatives like benzyl butyl phthalate, and their effects on human health. This study encompasses a broad range of phthalates and their impact on the environment and human populations (Hauser & Calafat, 2005).

  • Biocompatible Nanoparticles : A study focused on the health benefits of Benzyl Isothiocyanate and its encapsulation in chitosan nanoparticles for improved solubility and stability. This research is crucial in understanding the therapeutic applications of benzyl isobutyrate and its derivatives (Uppal et al., 2018).

Safety And Hazards

Benzyl isobutyrate should be kept away from heat, sparks, open flames, and hot surfaces. It should not be smoked around, and its container should be kept tightly closed. It should be handled with non-sparking tools and precautions should be taken against static discharge .

properties

IUPAC Name

benzyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKJRDSCEYGECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047602
Record name Benzyl 2-methylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID6047602
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a fresh, fruity-floral odour
Record name Phenylmethyl 2-methylpropanoate
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URL http://www.hmdb.ca/metabolites/HMDB0031250
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Benzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl 2-methylpropanoate
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Solubility

insoluble in water and glycerin, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.000-1.006
Record name Benzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl isobutyrate

CAS RN

103-28-6
Record name Benzyl isobutyrate
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Record name Benzyl isobutyrate
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Record name Benzyl isobutyrate
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Record name Benzyl isobutyrate
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Record name Propanoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl 2-methylpropanoate
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Record name Benzyl isobutyrate
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Record name BENZYL ISOBUTYRATE
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Record name Phenylmethyl 2-methylpropanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… of benzyl isobutyrate when used as a fragrance ingredient is presented. Benzyl isobutyrate is a … Available data for benzyl isobutyrate were evaluated, then summarized, and includes: …
Number of citations: 1 www.sciencedirect.com
AM Api, D Belsito, S Bhatia… - Food and …, 2016 - fragrancematerialsafetyresource …
… Benzyl isobutyrate was tested by the BlueScreen assay and was found negative for … There are no studies assessing the mutagenic potential of benzyl isobutyrate however, read across …
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Benzaldehyde Benzoic acid Benzyl acetate Benzyl alcohol Benzyl benzoate Benzyl butyrate Benzyl cinnamate Benzyl formate Benzyl hexanoate Benzyl isobutyrate Benzyl isovalerate …
Number of citations: 29 efsa.onlinelibrary.wiley.com
LS Glebov, AN Shuikin, GA Kliger - Russian chemical bulletin, 1994 - Springer
… The preparation of benzyl isobutyrate (BIB) from BA and IB via reaction (3) together with the data on reaction (2) indicates that the Tishchenko reaction is reversible under the chosen …
Number of citations: 3 link.springer.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
Number of citations: 2 www.sciencedirect.com
X Monseur, J Walravens, P Dourte… - Journal of High …, 1981 - Wiley Online Library
The C 1 ‐C 6 fatty acids present in various types of heterogeneous animal wastes were isolated by steam distillation and determined as benzyl esters by high resolution gas …
EM Elssfah, K Chinnakali, HK Fun… - Acta Crystallographica …, 1999 - scripts.iucr.org
In C 10 H 11 Cl 2 N 3 O (R 1= H, R 2= CH 2 OH),(I), and C 22 H 29 Cl 2-N 3 O 4 (R 1= COCHMe 2, R 2= CH 2 OCOCHMe 2),(II), the bonds connecting the phenyl and imidazolidine …
Number of citations: 1 scripts.iucr.org
DLJ Opdyke - Food and Cosmetics Toxicology, 1973 - hero.epa.gov
Monographs on fragrance raw materials: Benzyl isobutyrate | Health & Environmental Research Online (HERO) | US EPA … Monographs on fragrance raw materials: Benzyl isobutyrate …
Number of citations: 2 hero.epa.gov
RC Longland, WH Shilling, SD Gangolli - Toxicology, 1977 - Elsevier
The rates of hydrolysis of sixteen esters used as constituents of artificial flavours have been determined in artificial gastrointestinal juices and in fresh preparations of rat liver and small …
Number of citations: 82 www.sciencedirect.com
WR Hodgkinson - Journal of the Chemical Society, Transactions, 1878 - pubs.rsc.org
… The watery solution of the product of the rea.ction of sodium on benzyl isobutyrate was strongly acidified with sulphuric acid and extracted with ether, which on evaporation left a residue …
Number of citations: 2 pubs.rsc.org

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